

A Spectroscopic Comparison of Raw and Purified 1-Hexyn-3-ol Samples

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Compound of Interest

Compound Name: *Hexynol*

Cat. No.: *B8569683*

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For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. This guide provides a detailed spectroscopic comparison of raw and purified samples of 1-hexyn-3-ol, a versatile building block in organic synthesis. The data presented herein is based on the expected impurities from a common synthetic route—the Grignard reaction between propylmagnesium bromide and propargyl aldehyde—followed by purification via fractional distillation.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key spectroscopic features of purified 1-hexyn-3-ol and the common impurities found in the raw reaction mixture. These impurities primarily consist of unreacted starting materials, namely propargyl aldehyde and any remaining Grignard reagent-related species (which are typically quenched during workup to propane and other hydrocarbons, but for the purpose of this guide, we will focus on the unreacted aldehyde).

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Purified 1-Hexyn-3-ol	~4.38	t	-CH(OH)-
~2.46	d	\equiv C-H	
~1.67	m	-CH2-CH2-CH3	
~1.51	m	-CH2-CH2-CH3	
~0.96	t	-CH2-CH2-CH3	
Propargyl Aldehyde (Impurity)	~9.20	s	-CHO
~3.40	s	\equiv C-H	
Propyl Bromide (Impurity from Grignard)	~3.41	t	-CH2-Br
~1.88	sextet	-CH2-CH2-Br	
~1.04	t	-CH3	

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
Purified 1-Hexyn-3-ol	~84.0	-C \equiv C-H
~73.0	-C \equiv C-H	
~62.0	-CH(OH)-	
~42.0	-CH ₂ -CH ₂ -CH ₃	
~18.0	-CH ₂ -CH ₂ -CH ₃	
~13.5	-CH ₃	
Propargyl Aldehyde (Impurity)	~176.0	-CHO
~88.0	-C \equiv C-H	
~84.0	-C \equiv C-H	

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound	Wavenumber (cm ⁻¹)	Functional Group
Purified 1-Hexyn-3-ol	~3300 (broad)	O-H stretch
~3300 (sharp)	\equiv C-H stretch	
~2960-2870	C-H stretch (alkyl)	
~2120	C \equiv C stretch (alkyne)	
~1050	C-O stretch	
Propargyl Aldehyde (Impurity)	~3300 (sharp)	\equiv C-H stretch
~2850, 2750	C-H stretch (aldehyde)	
~2120	C \equiv C stretch (alkyne)	
~1680	C=O stretch (aldehyde)	

Table 4: Mass Spectrometry (Electron Ionization - EI)

Compound	Key m/z values	Fragmentation Pattern
Purified 1-Hexyn-3-ol	98 (M ⁺)	Molecular Ion
83	[M-CH ₃] ⁺	
69	[M-C ₂ H ₅] ⁺	
57	[M-C ₃ H ₇] ⁺	
Propargyl Aldehyde (Impurity)	54 (M ⁺)	Molecular Ion
53	[M-H] ⁺	
29	[CHO] ⁺	

Experimental Protocols

Synthesis of 1-Hexyn-3-ol (Grignard Reaction)

- Preparation of Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred and gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Propargyl Aldehyde:** The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propargyl aldehyde (0.9 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
- Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the raw 1-hexyn-3-ol.

Purification of 1-Hexyn-3-ol (Fractional Distillation)

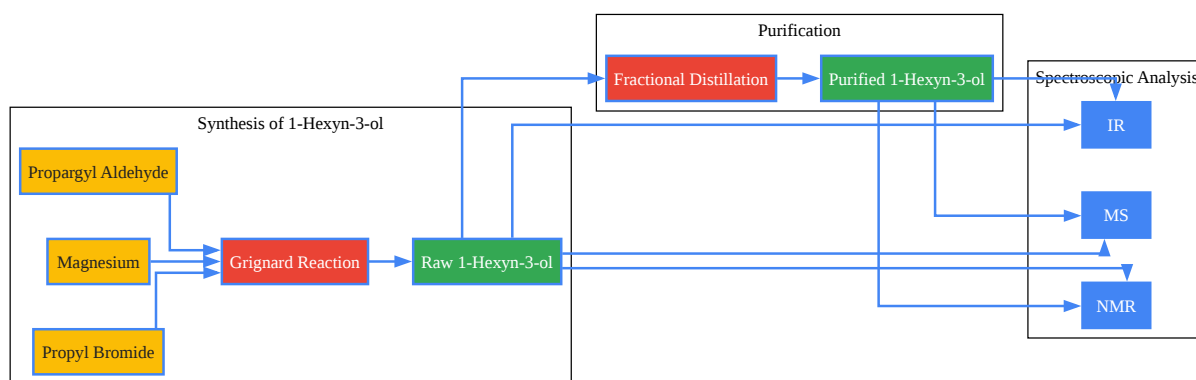
The crude 1-hexyn-3-ol is purified by fractional distillation under reduced pressure.^{[1][2]} A fractionating column packed with Raschig rings or a Vigreux column is used to achieve efficient separation.^{[1][2]} The distillation is monitored by collecting fractions and analyzing them by gas chromatography (GC) or NMR spectroscopy to determine their purity. The fraction corresponding to pure 1-hexyn-3-ol is collected.

Spectroscopic Analysis

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates.
- **Mass Spectrometry:** Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a gas chromatograph (GC-MS) for separation and analysis.^[3]

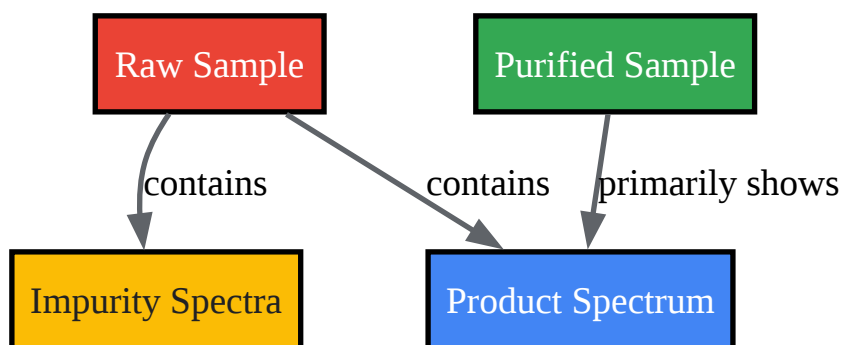
Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the raw and purified samples and their respective spectroscopic data.



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Caption: Experimental workflow from synthesis to purification and analysis.



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Caption: Logical relationship between sample purity and spectral components.

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